3-{[3-Cyano-6-(4-ethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[3-CYANO-6-(4-ETHOXYPHENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}PROPANOIC ACID is a complex organic compound characterized by the presence of a cyano group, an ethoxyphenyl group, and a trifluoromethyl group attached to a pyridyl ring
Preparation Methods
The synthesis of 3-{[3-CYANO-6-(4-ETHOXYPHENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}PROPANOIC ACID typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions often require a base, such as potassium carbonate, and a solvent like toluene or ethanol .
Chemical Reactions Analysis
3-{[3-CYANO-6-(4-ETHOXYPHENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[3-CYANO-6-(4-ETHOXYPHENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}PROPANOIC ACID involves its interaction with specific molecular targets. The cyano group and the trifluoromethyl group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The ethoxyphenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar compounds include:
- 2-{[3-CYANO-6-(4-METHYLPHENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE
- 2-{[3-CYANO-6-(4-METHOXYPHENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE
These compounds share structural similarities but differ in their functional groups, which can significantly affect their chemical properties and biological activities .
Properties
Molecular Formula |
C18H15F3N2O3S |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
3-[3-cyano-6-(4-ethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C18H15F3N2O3S/c1-2-26-12-5-3-11(4-6-12)15-9-14(18(19,20)21)13(10-22)17(23-15)27-8-7-16(24)25/h3-6,9H,2,7-8H2,1H3,(H,24,25) |
InChI Key |
AKECOMMWDFICFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.